(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one
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Overview
Description
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentane ring substituted with five methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative with suitable leaving groups, which undergoes intramolecular cyclization in the presence of a strong base. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be optimized for high yield and purity. Catalysts and solvents used in industrial settings are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies due to its unique structure.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s steric bulk due to the multiple methyl groups can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2,3,4,4-pentamethylcyclopentan-1-one: Similar structure but different methyl group positioning.
(3R)-2,2,3,5,5-tetramethylcyclopentan-1-one: One less methyl group, affecting its reactivity and steric properties.
Uniqueness
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of five methyl groups, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a probe in biochemical studies.
Properties
CAS No. |
57713-23-2 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7-6-9(2,3)8(11)10(7,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
XCTXIWLVUHITLX-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC(C(=O)C1(C)C)(C)C |
Canonical SMILES |
CC1CC(C(=O)C1(C)C)(C)C |
Origin of Product |
United States |
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